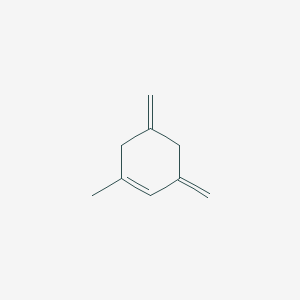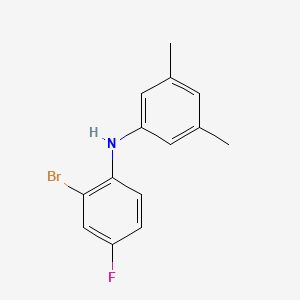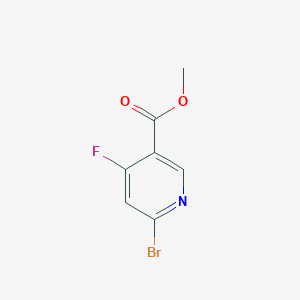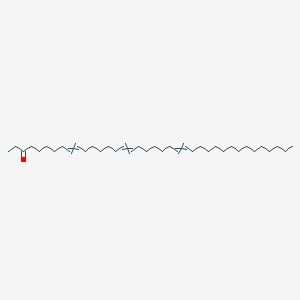
9,16,23-Octatriacontatrien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,16,23-Octatriacontatrien-3-one is a long-chain unsaturated ketone with the molecular formula C₃₈H₇₀O. This compound is notable for its unique structure, which includes three double bonds and a ketone functional group. It is often studied in the context of lipidomics and marine sedimentary processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,16,23-Octatriacontatrien-3-one typically involves the coupling of long-chain alkenes with appropriate ketone precursors. One common method is the Wittig reaction, which forms alkenes by reacting phosphonium ylides with aldehydes or ketones. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and oxidation processes. These methods ensure high yield and purity, essential for its application in various industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can convert the double bonds into epoxides or diols.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Aplicaciones Científicas De Investigación
9,16,23-Octatriacontatrien-3-one has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain unsaturated ketones and their reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 9,16,23-Octatriacontatrien-3-one involves its interaction with lipid membranes and enzymes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its ketone group can participate in enzymatic reactions, influencing metabolic pathways.
Comparación Con Compuestos Similares
(E,E,E)-8,15,22-Heptatriacontatrien-2-one (C₃₇H₆₈O): Another long-chain unsaturated ketone with similar structural features.
(E,E)-15,22-Heptatriacontadien-2-one (C₃₇H₆₈O): A related compound with two double bonds instead of three.
(E,E,E)-9,16,23-Octatriacontatrien-3-ol (C₃₈H₇₀O): An alcohol analog of 9,16,23-Octatriacontatrien-3-one.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C38H70O |
|---|---|
Peso molecular |
543.0 g/mol |
Nombre IUPAC |
octatriaconta-9,16,23-trien-3-one |
InChI |
InChI=1S/C38H70O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)4-2/h17-18,24-25,31-32H,3-16,19-23,26-30,33-37H2,1-2H3 |
Clave InChI |
ZCSIKXHAMSQWSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCC=CCCCCCC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


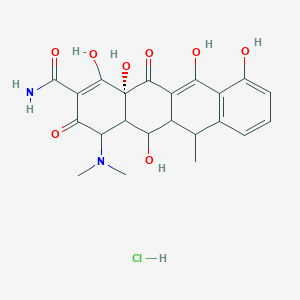
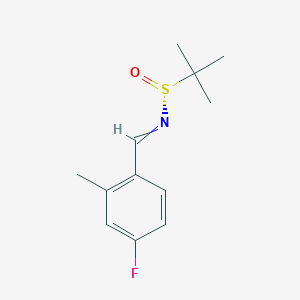
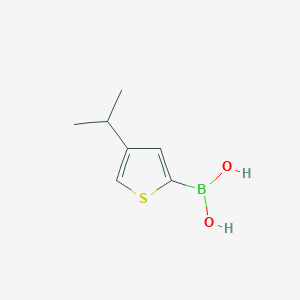
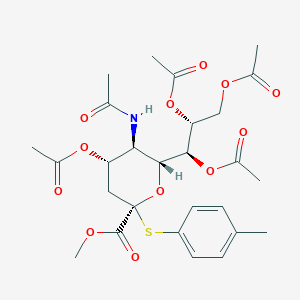
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
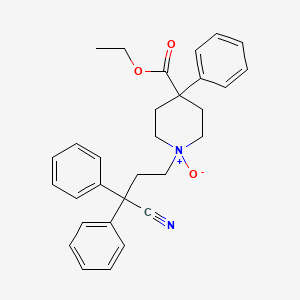
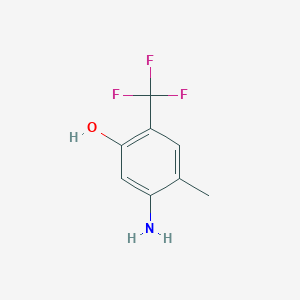

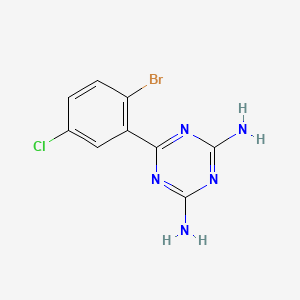
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
